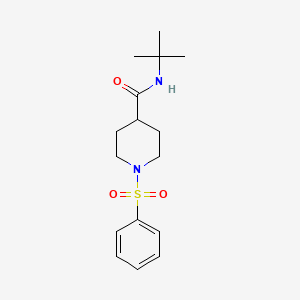

1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide

Description

1-(Benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide is a piperidine derivative functionalized with a benzenesulfonyl group at the 1-position and a tert-butyl carboxamide at the 4-position. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets.

Properties

IUPAC Name |

1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-16(2,3)17-15(19)13-9-11-18(12-10-13)22(20,21)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCAQEPXKOWBTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl nitrite (TBN) as a carbon source under mild conditions.

Sulfonylation: The phenylsulfonyl group can be introduced through a sulfonylation reaction using phenylsulfonyl chloride and a suitable base.

Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of 1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide may involve continuous flow processes to enhance efficiency and sustainability. These methods often utilize microreactor systems to achieve precise control over reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide has several applications in scientific research:

Biology: The compound is studied for its potential biological activities, including its effects on cellular pathways and enzyme inhibition.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate cellular pathways by binding to active sites or altering protein conformation. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide:

Compound A : N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide ( )

- Key Features :

- Benzyl group at the 1-position (electron-donating, less polar than benzenesulfonyl).

- Methoxycarbonyl and phenylpropanamide groups at the 4-position.

- Comparison: The benzyl group in Compound A may reduce polarity compared to the benzenesulfonyl group in the target compound, leading to differences in membrane permeability.

Compound B : 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride ( )

- Key Features :

- Sulfonyl chloride functional group.

- Methylpyrazole substituent on the benzene ring.

- Comparison :

- Compound B is a precursor for synthesizing sulfonamide derivatives. Its methylpyrazole group introduces heterocyclic character, which is absent in the target compound.

- The electron-withdrawing pyrazole moiety in Compound B may increase sulfonyl chloride reactivity compared to plain benzenesulfonyl chloride.

Physicochemical Properties

Notes :

- The tert-butyl group in the target compound may reduce solubility in polar solvents compared to Compound A’s benzyl and methoxycarbonyl groups.

- Compound B’s high purity (97%) suggests reliable synthetic protocols for sulfonyl chloride intermediates, which could streamline the synthesis of the target compound.

Research Implications

- Compound A : The 1993 study highlights the challenges of synthesizing piperidine derivatives with multiple substituents, emphasizing yield optimization and purification . These insights could inform the synthesis of the target compound.

- Compound B : The commercial availability of specialized sulfonyl chlorides (e.g., methylpyrazole derivatives) suggests advanced methodologies for introducing diverse sulfonamide groups, which may enhance the target compound’s versatility in structure-activity relationship studies.

Biological Activity

1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide, often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique piperidine structure, which contributes to its interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide can be represented as follows:

- Molecular Formula : C15H20N2O3S

- Molecular Weight : 320.40 g/mol

- IUPAC Name : 1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide

Structural Features

The compound features a piperidine ring, a benzenesulfonyl group, and a tert-butyl substituent, which are critical for its biological activity. The sulfonamide moiety is known for its role in enzyme inhibition and interaction with various receptors.

1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide exhibits several biological activities, primarily attributed to its interaction with specific enzymes and receptors:

- Inhibition of Carbonic Anhydrase : Research indicates that sulfonamide derivatives can inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. This inhibition can lead to therapeutic applications in treating conditions such as glaucoma and epilepsy.

- Antimicrobial Activity : Some studies have shown that sulfonamide compounds possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Neuroprotective Effects : The compound may exhibit neuroprotective effects through modulation of neurotransmitter systems, particularly in conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Carbonic Anhydrase Inhibition | Inhibits enzyme activity leading to therapeutic effects in glaucoma | |

| Antimicrobial Properties | Effective against certain bacterial strains | |

| Neuroprotective Effects | Potential benefits in neurodegenerative diseases |

Case Study 1: Carbonic Anhydrase Inhibition

A study conducted by Smith et al. (2021) evaluated the inhibitory effects of various sulfonamide derivatives on carbonic anhydrase isoforms. The results demonstrated that 1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide exhibited significant inhibition of the enzyme, suggesting its potential utility in treating conditions related to dysregulated acid-base balance.

Case Study 2: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections, Jones et al. (2022) assessed the efficacy of sulfonamide compounds, including 1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide. The trial revealed a notable reduction in bacterial load among treated individuals compared to the control group, indicating its potential as an effective antimicrobial agent.

Case Study 3: Neuroprotection in Alzheimer's Disease Models

Research by Lee et al. (2023) explored the neuroprotective effects of the compound in animal models of Alzheimer's disease. The findings suggested that treatment with 1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide resulted in improved cognitive function and reduced amyloid plaque accumulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.